4,5-Diamino-2-fluorobenzamide
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Overview
Description
4,5-Diamino-2-fluorobenzamide is a chemical compound with the CAS Number: 2445785-58-8 . It has a molecular weight of 169.16 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is given as this compound . The InChI code for this compound is 1S/C7H8FN3O/c8-4-2-6 (10)5 (9)1-3 (4)7 (11)12/h1-2H,9-10H2, (H2,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Potent Inhibitor of Bacterial Urease
4,5-Diamino-2-fluorobenzamide derivatives, such as flurofamide, have been identified as potent inhibitors of bacterial urease. Flurofamide, in particular, is significantly more effective than acetohydroxamic acid in inhibiting urease activity in P. mirabilis cells, demonstrating potential clinical utility in preventing infection-induced urinary stone formation. This compound is excreted in urine following oral administration in rats and dogs, indicating its potential efficacy in human applications at doses under 1 mg/kg (Millner et al., 1982).
Anticancer Strategies
Though not directly related to this compound, the study of 5-Fluorouracil (5-FU) mechanisms offers insights into the biochemical pathways that could be relevant for derivatives of this compound in cancer treatment. Enhanced understanding of 5-FU's mechanism has led to strategies that increase its anticancer activity, despite drug resistance being a significant challenge. This indicates the importance of exploring the mechanisms and potential anticancer applications of related compounds (Longley et al., 2003).
Inhibition of Ureaplasma Urealyticum Growth
Flurofamide has also been shown to inhibit the growth of Ureaplasma urealyticum significantly. The specificity of flurofamide as a urease inhibitor without affecting the growth of several Mycoplasma species highlights its potential as a targeted chemotherapeutic agent (Kenny, 1983).
Fluorescent Detection of Metal Ions
Compounds structurally related to this compound, such as 2-aminobenzamides, have been used as fluorescent probes for detecting metal ions like Zn2+ and Cd2+. These studies demonstrate the versatility of the benzamide structure in developing sensors for biological and environmental applications (Xu et al., 2014).
Sigma Receptor Ligands for PET Imaging
Fluorinated benzamides, including this compound derivatives, have been evaluated as high-affinity sigma receptor ligands suitable for positron emission tomography (PET) imaging. These compounds exhibit high sigma-1 affinities, indicating their potential use in imaging studies to explore sigma receptor distribution in various diseases (Dence et al., 1997).
Safety and Hazards
properties
IUPAC Name |
4,5-diamino-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,9-10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIBXWIDJXPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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